molecular formula C13H6Cl3F3N2O B2483436 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide CAS No. 2059513-86-7

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide

Cat. No. B2483436
CAS RN: 2059513-86-7
M. Wt: 369.55
InChI Key: QMRFKCVHKHWLNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those similar to 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide, often involves multi-step chemical reactions. For example, synthesis processes can include the conversion of nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield up to 48.7% based on the starting material (Zuo, 2010). Additionally, polyamides derived from related pyridine carboxamides showcase the versatility of these compounds in polymer science (Faghihi & Mozaffari, 2008).

Molecular Structure Analysis

The molecular structure of related pyridine carboxamides, as evidenced by X-ray crystallography, reveals extensive hydrogen bonding interactions and the influence of substituents on molecular geometry and electronic properties. Such studies help in understanding the physical and chemical behavior of these compounds (Gallagher et al., 2022).

Chemical Reactions and Properties

Pyridine derivatives engage in various chemical reactions, such as addition reactions with isothiocyanates, leading to thiazin-4-ones, or with aromatic amines to yield carboxamides. These reactions highlight the chemical reactivity and potential applications of such compounds (Kobayashi et al., 2009).

Physical Properties Analysis

The physical properties of pyridine derivatives, including solubility in polar solvents and thermal stability, are crucial for their application in material science and organic synthesis. Such characteristics are determined through FT-IR spectroscopy, thermal gravimetric analysis, and solubility tests (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of 2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide and related compounds, such as reactivity towards nucleophiles, electrophiles, and participation in coordination chemistry, are essential for developing new materials and pharmaceutical agents. These properties are often explored through computational chemistry and spectroscopic methods to understand their interaction mechanisms and stability (Jayarajan et al., 2019).

Scientific Research Applications

Synthesis and Structure-Activity Relationship

2,3-Dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide has been studied for its synthesis and structure-activity relationships in various contexts. For instance, Meurer et al. (2005) explored its use in synthesizing human CB1 inverse agonists, showcasing its potential in creating selective and potent hCB1 inverse agonists (Meurer et al., 2005).

Synthesis and Usage in Pesticides

Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, highlighting its wide usage in synthesizing pesticides (Lu Xin-xin, 2006).

Coordination Chemistry

The compound's application in coordination chemistry is evidenced in studies by Shi et al. (2010), where it was used to form metal complexes, such as with silver(I) nitrate. This study contributes to understanding the coordination behavior of pyridine derivatives (Shi et al., 2010).

Antitumor Activities

Research by Xin (2012) delved into the synthesis of pyrazolo pyrimidine derivatives of this compound and assessed their antitumor activities. This illustrates its potential in developing new antitumor agents (Xin, 2012).

Inhibitors of Gene Expression

Palanki et al. (2000) examined its structure-activity relationship for developing inhibitors of NF-kappaB and AP-1 gene expression. This research is crucial for understanding its role in gene expression regulation (Palanki et al., 2000).

Glycine Transporter Inhibition

A study by Yamamoto et al. (2016) identified a structurally diverse compound of this pyridine derivative as a potent glycine transporter 1 inhibitor, highlighting its potential in central nervous system applications (Yamamoto et al., 2016).

Synthesis of Diverse Organic Compounds

Additional studies have focused on synthesizing various organic compounds utilizing this pyridine derivative. For instance, Kobayashi et al. (2009) developed a method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, showcasing the versatility of this compound in organic synthesis (Kobayashi et al., 2009).

properties

IUPAC Name

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(17,18)19)5-20-11(16)10(9)15/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFKCVHKHWLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide

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